Luteoforol

Catalog No.
S583300
CAS No.
13392-26-2
M.F
C15H14O6
M. Wt
290.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Luteoforol

CAS Number

13392-26-2

Product Name

Luteoforol

IUPAC Name

2-(3,4-dihydroxyphenyl)-3,4-dihydro-2H-chromene-4,5,7-triol

Molecular Formula

C15H14O6

Molecular Weight

290.27 g/mol

InChI

InChI=1S/C15H14O6/c16-8-4-11(19)15-12(20)6-13(21-14(15)5-8)7-1-2-9(17)10(18)3-7/h1-5,12-13,16-20H,6H2

InChI Key

PFTAWBLQPZVEMU-UHFFFAOYSA-N

SMILES

C1C(C2=C(C=C(C=C2OC1C3=CC(=C(C=C3)O)O)O)O)O

Synonyms

luteoforol

Canonical SMILES

C1C(C2=C(C=C(C=C2OC1C3=CC(=C(C=C3)O)O)O)O)O

Plant Defense Mechanisms:

Luteoforol is believed to play a role in plants' defense mechanisms against various stresses, including:

  • Pathogens: Studies suggest that luteoforol, along with other flavonoids, can act as phytoalexins, which are antimicrobial compounds produced by plants in response to infection. [Source: Luteoforol, a flavan 4-ol, is induced in pome fruits by prohexadione-calcium and shows phytoalexin-like properties against Erwinia amylovora and other plant pathogens, ]
  • Environmental Stress: Research suggests that luteoforol, along with other flavonoids, may help plants cope with environmental stressors like UV radiation and drought. [Source: The roles of flavonoids in forest ecosystems, ]

Potential Health Benefits:

Luteoforol's antioxidant properties have led to research on its potential health benefits, although more studies are needed to confirm these effects. Some areas of investigation include:

  • Anti-inflammatory effects: Studies suggest that luteoforol may have anti-inflammatory properties, but more research is needed to understand its potential applications. [Source: Luteoforol, a citrus flavanone, inhibits lipopolysaccharide-induced inflammatory responses in RAW 264.7 macrophage cells, ]
  • Cardiovascular health: Some studies suggest that luteoforol may play a role in maintaining cardiovascular health, but more research is needed to understand its mechanisms and potential benefits. [Source: The impact of citrus flavanones on cardiovascular health, ]

Luteoforol is a flavan-4-ol, a type of flavonoid compound characterized by a specific arrangement of hydroxyl groups on its aromatic rings. It is primarily known for its role in plant defense mechanisms, particularly in pome fruits, where it is induced by the application of prohexadione-calcium. This compound has garnered attention due to its potential as a phytoalexin, which are substances produced by plants in response to stress or pathogen attack .

Typical of flavonoids. One notable reaction involves its reduction from eriodictyol using sodium borohydride, which results in the formation of luteoforol . Additionally, when heated with aqueous hydrochloric acid, luteoforol can transform into luteolinidin, indicating its reactivity and potential for further chemical modifications .

The synthesis of luteoforol can be achieved through several methods:

  • Reduction of Eriodictyol: Luteoforol can be synthesized by reducing eriodictyol with sodium borohydride. This method is straightforward and yields the desired flavan-4-ol structure effectively .
  • Induction via Prohexadione-Calcium: In agricultural settings, luteoforol is induced in plants through treatment with prohexadione-calcium, which enhances its biosynthesis as part of the plant's defense mechanism against pathogens .

Luteoforol has several applications, particularly in agriculture and plant biology:

  • Plant Defense: Its primary application lies in enhancing plant resistance to diseases, particularly in pome fruits. By inducing luteoforol production, farmers can potentially reduce reliance on chemical pesticides .
  • Research Tool: It serves as an important compound for studying plant responses to biotic stress and the role of flavonoids in plant biology.

Studies have indicated that luteoforol interacts with various pathogens and may influence the metabolic pathways associated with flavonoid biosynthesis. Its interaction with prohexadione-calcium suggests a complex relationship where this compound not only acts as a growth regulator but also modifies flavonoid metabolism leading to increased levels of luteoforol and related compounds . This dual role enhances the understanding of how plants respond to environmental stresses.

Luteoforol shares structural similarities with several other flavonoids and phenolic compounds. Below are some comparable compounds:

Compound NameStructure TypeUnique Features
EriodictyolFlavan-3-olPrecursor to luteoforol; higher solubility
3-DeoxyleucocyanidinLeucoanthocyanidinLacks hydroxyl group at position 3; involved in pigmentation
LuteolinFlavoneContains an additional double bond; known for anti-inflammatory properties
CatechinFlavan-3-olCommonly found in tea; known for antioxidant properties

Luteoforol's uniqueness lies in its specific induction mechanism and its effective role against specific pathogens like Erwinia amylovora, setting it apart from other similar compounds that may not exhibit such targeted biological activity .

XLogP3

1.3

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.62%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

7295-85-4
17334-50-8
13392-26-2

Use Classification

Polyketides [PK] -> Flavonoids [PK12] -> Flavans, Flavanols and Leucoanthocyanidins [PK1202]

Dates

Modify: 2024-04-14

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